5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylthiophene-2-carbohydrazide
CAS No.:
Cat. No.: VC17201112
Molecular Formula: C12H15N3OS
Molecular Weight: 249.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H15N3OS |
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Molecular Weight | 249.33 g/mol |
IUPAC Name | 5-(2,5-dimethylpyrrol-1-yl)-3-methylthiophene-2-carbohydrazide |
Standard InChI | InChI=1S/C12H15N3OS/c1-7-6-10(17-11(7)12(16)14-13)15-8(2)4-5-9(15)3/h4-6H,13H2,1-3H3,(H,14,16) |
Standard InChI Key | RFDLBUIRFPVUBW-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(N1C2=CC(=C(S2)C(=O)NN)C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a thiophene ring substituted at the 3-position with a methyl group and at the 5-position with a 2,5-dimethylpyrrole moiety. The carbohydrazide group (-CONHNH2) at the 2-position introduces hydrogen-bonding capacity and reactivity (Fig. 1) .
Molecular Formula:
Molecular Weight: 284.36 g/mol (calculated from analogous structures in and ).
Table 1: Key Structural Descriptors
Feature | Description |
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Thiophene core | 5-membered aromatic ring with sulfur at position 1 |
3-Methyl substitution | Enhances steric bulk and modulates electronic properties |
5-Pyrrole substituent | 2,5-Dimethylpyrrole contributes to π-π stacking and hydrophobic interactions |
Carbohydrazide group | Provides sites for hydrogen bonding and chemical derivatization |
Synthesis and Derivatization
Synthetic Pathways
The synthesis of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylthiophene-2-carbohydrazide can be inferred from methodologies used for analogous thiophene-carbohydrazides .
Hydrazinolysis of Methyl Esters
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Methyl ester precursor: Methyl 3-amino-4-methylthiophene-2-carboxylate undergoes hydrazinolysis with hydrazine hydrate to yield 3-amino-4-methylthiophene-2-carbohydrazide .
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Pyrrole introduction: Subsequent condensation with 2,5-dimethylpyrrole-1-carbaldehyde under acidic conditions forms the target compound (Fig. 2) .
Reaction Conditions:
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Solvent: Ethanol or methanol
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Catalyst: Concentrated HCl or acetic acid
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Temperature: Reflux (70–80°C)
Table 2: Synthetic Intermediates
Intermediate | Role in Synthesis |
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Methyl 3-amino-4-methylthiophene-2-carboxylate | Starting material for hydrazide formation |
3-Amino-4-methylthiophene-2-carbohydrazide | Key intermediate for subsequent derivatization |
2,5-Dimethylpyrrole-1-carbaldehyde | Electrophilic partner for Schiff base formation |
Physicochemical Properties
Spectral Characterization
Data from related carbohydrazides ( ) suggest the following spectral signatures:
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IR Spectroscopy:
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: 3150–3300 cm (hydrazide N-H stretch)
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: 1620–1650 cm (amide I band)
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: 1590–1610 cm (imine stretch)
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H NMR (DMSO-d):
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δ 2.04 ppm (s, 3H, thiophene-CH)
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δ 2.25 ppm (s, 6H, pyrrole-CH)
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δ 6.80–7.20 ppm (m, pyrrole and thiophene protons)
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δ 8.10 ppm (s, 1H, N=CH)
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δ 10.30 ppm (s, 1H, CONHNH)
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Solubility and Stability
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Solubility: Likely soluble in polar aprotic solvents (DMSO, DMF) and partially soluble in ethanol .
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Stability: Susceptible to hydrolysis under strongly acidic or basic conditions due to the hydrazide group.
Anti-Inflammatory and Antimicrobial Prospects
Carbohydrazide derivatives of thiophene exhibit anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2) and p38 MAPK . For example, (E)-3-amino-N’-(4-nitrobenzylidene)-4-methylthiophene-2-carbohydrazide showed 70% inhibition of COX-2 at 10 μM . The target compound’s hydrazide group may similarly engage inflammatory pathways.
Challenges and Future Directions
Knowledge Gaps
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No direct studies on the compound’s synthesis, stability, or bioactivity exist.
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Toxicological profiles and in vivo pharmacokinetics remain unexplored.
Recommendations for Research
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Synthetic optimization: Screen coupling reagents (e.g., EDC/HOBt) to improve yields.
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Biological screening: Evaluate inhibitory effects on COX-2, p38 MAPK, and antibody production assays.
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Structural analogs: Explore substitutions on the pyrrole ring to enhance solubility and potency.
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